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Dopamine 4-O-Sulfate-d4

Cat. No.: B1162712
M. Wt: 237.27
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Description

Significance of Sulfation in Catecholamine Metabolism Research

The sulfation of catecholamines, a group of neurotransmitters that includes dopamine (B1211576), norepinephrine, and epinephrine, is a significant area of research for several reasons. Primarily, sulfation is a major route for the inactivation and clearance of these potent signaling molecules. oup.com The resulting sulfate (B86663) conjugates are generally considered inactive at adrenergic and dopaminergic receptors. oup.com

Furthermore, studying the enzymes responsible for sulfation, such as SULT1A3 which has a high affinity for dopamine, helps in understanding individual variations in drug metabolism and susceptibility to certain conditions. oup.comfrontiersin.org Dysregulation in the sulfation process has been implicated in various physiological and pathological states, highlighting its importance in maintaining homeostasis. nih.gov

Overview of Endogenous Dopamine Metabolites in Research Contexts

Dopamine undergoes extensive metabolism, resulting in a variety of endogenous metabolites that are of significant interest in clinical and neuroscience research. nih.govresearchgate.net The primary metabolic pathways for dopamine involve monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), in addition to sulfation. nih.gov

The major metabolites resulting from the action of MAO and COMT are 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). jst.go.jpplos.org The measurement of these metabolites in various biological fluids like cerebrospinal fluid, plasma, and urine is a cornerstone of research into the dopaminergic system and its role in neurological and psychiatric disorders. nih.govresearchgate.net

Beyond DOPAC and HVA, dopamine is also converted to sulfated and glucuronidated conjugates. plos.org In human circulation, the vast majority of dopamine exists as its sulfated conjugates, with dopamine sulfate levels being significantly higher than free dopamine. oup.comhmdb.ca The two main regioisomers are dopamine 3-O-sulfate and dopamine 4-O-sulfate. cdnsciencepub.comcdnsciencepub.com Research has shown that dopamine 3-O-sulfate is the predominant form in the human brain and circulation. plos.orgmedchemexpress.com The study of these various metabolites provides a comprehensive picture of dopamine dynamics, from synthesis and release to degradation and excretion. uc.pt

MetabolitePrecursor(s)Key EnzymesSignificance in Research
3,4-dihydroxyphenylacetic acid (DOPAC)DopamineMonoamine Oxidase (MAO)Marker of intracellular dopamine turnover. jst.go.jp
Homovanillic acid (HVA)DOPAC, 3-MethoxytyramineCatechol-O-methyltransferase (COMT), MAOMajor end-product of dopamine metabolism, used to assess overall dopaminergic activity. jst.go.jpplos.org
Dopamine 3-O-SulfateDopamineSulfotransferase (SULT1A3)Predominant sulfated metabolite in circulation and brain. plos.orghmdb.camedchemexpress.com
Dopamine 4-O-SulfateDopamineSulfotransferase (SULT1A3)A less abundant sulfated metabolite. hmdb.camedchemexpress.com
5-S-cysteinyl-dopamineDopamine (via oxidation)-A neurotoxic metabolite implicated in the neurodegeneration seen in Parkinson's disease. researchgate.netnih.gov

Introduction to Dopamine 4-O-Sulfate and its Deuterated Analog, Dopamine 4-O-Sulfate-d4, as a Research Compound

Dopamine 4-O-sulfate is one of the two primary sulfated metabolites of dopamine, formed by the action of the SULT1A3 enzyme. medchemexpress.comuniprot.org While it is found at lower concentrations than its isomer, dopamine 3-O-sulfate, its study is still relevant for a complete understanding of dopamine metabolism. hmdb.camedchemexpress.com The synthesis and characterization of dopamine 4-O-sulfate have been critical for its unequivocal identification in biological samples and for investigating its potential biological roles. nih.gov

In modern analytical research, particularly in quantitative mass spectrometry, the use of stable isotope-labeled internal standards is paramount for achieving precision and accuracy. clearsynth.comscioninstruments.com This is where This compound becomes an invaluable research tool. pharmaffiliates.com this compound is a deuterated analog of dopamine 4-O-sulfate, meaning that four of its hydrogen atoms have been replaced with deuterium (B1214612), a stable isotope of hydrogen. nih.gov

Properties

Molecular Formula

C₈H₇D₄NO₅S

Molecular Weight

237.27

Synonyms

4-(2-Aminoethyl-d4)-1,2-benzenediol 1-(Hydrogen Sulfate);  3-Hydroxytyramine-4-O-sulfate-d4;  Dopamine Sulfate-d4; 

Origin of Product

United States

Metabolic Pathways and Enzymology of Dopamine O Sulfation

Endogenous Formation Pathways of Dopamine (B1211576) 4-O-Sulfate

The formation of Dopamine 4-O-Sulfate is an enzymatic process that occurs endogenously. This pathway is a key mechanism for the metabolism of dopamine, converting it into a more water-soluble compound that can be readily excreted.

Sulfotransferases (SULTs) are the primary enzymes responsible for the O-sulfation of dopamine. medchemexpress.com Specifically, the SULT1A family of enzymes, including SULT1A3, are known to catalyze the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to the hydroxyl groups of dopamine. medchemexpress.comhmdb.ca SULT1A3, in particular, has been identified as a key enzyme in the sulfation of dopamine and other catecholamines. hmdb.ca

Research has consistently shown a marked regioselectivity in the sulfation of dopamine, with Dopamine 3-O-Sulfate being the predominant isomer formed in humans. hmdb.canih.govnih.gov The concentration of Dopamine 4-O-Sulfate is typically about one-tenth of that of its 3-O-sulfate counterpart. hmdb.cafoodb.ca This preference is attributed to the enzymatic properties of SULT1A3, which strongly favors the 3-hydroxy group of dopamine over the 4-hydroxy group. hmdb.ca Studies in Parkinsonian patients treated with L-dopa revealed that the urinary excretion of Dopamine 3-O-Sulfate was nearly 20 times higher than that of Dopamine 4-O-Sulfate. nih.gov However, in untreated patients receiving tracer amounts of radiolabeled L-dopa, the ratio of the 3-O-sulfate to the 4-O-sulfate was found to be approximately 3 to 1. nih.gov

The metabolism of dopamine is a complex process involving multiple enzymes. Monoamine oxidase (MAO) is another key enzyme that degrades dopamine. nih.gov Research in rats has shown that the inhibition of MAO with pargyline (B1678468) leads to a significant increase in the formation of dopamine sulfate (B86663) when free dopamine levels are elevated. nih.gov This suggests that when MAO is inhibited, more dopamine becomes available for sulfoconjugation. nih.gov The study indicated that the highest ratio of dopamine sulfate to free dopamine was in the hypothalamus, suggesting this region is a major site of this metabolic interaction. nih.gov This interplay highlights that sulfoconjugation can become a more prominent metabolic pathway for dopamine when MAO activity is reduced. nih.govnih.gov

Tissue and Organ-Specific Sulfation of Dopamine in Research Models

The sulfation of dopamine occurs in various tissues throughout the body, with some organs exhibiting higher activity than others.

A significant portion of circulating dopamine sulfate is believed to originate from the upper gastrointestinal tract. hmdb.cafoodb.ca This is supported by the high expression of the SULT1A3 enzyme in this region. hmdb.ca Studies have shown that oral administration of dopamine or L-dopa leads to a dramatic increase in plasma levels of both Dopamine 3-O-Sulfate and Dopamine 4-O-Sulfate, suggesting that sulfation is a major metabolic pathway in the gut wall for ingested dopamine and L-dopa. nih.gov In fact, the gastrointestinal tract is a major site of dopamine production in the body, contributing to roughly half of the body's total dopamine synthesis. nih.govnih.gov

While dopamine is a critical neurotransmitter in the brain, its sulfation in neural tissues is also a subject of research. Studies in rats have demonstrated the presence of phenolsulfotransferase activity in various brain regions. nih.gov Although Dopamine 3-O-Sulfate is the predominant isomer found in the brain, Dopamine 4-O-Sulfate is also present, albeit at lower levels. medchemexpress.comnih.gov Research in locusts has shown that sulfated dopamine plays a role in regulating aggregative behavior, suggesting a functional role for dopamine conjugates in the nervous system. nih.gov Further research using mesencephalic glial cell lines has indicated that these cells secrete factors that promote the survival of dopaminergic neurons, highlighting the complex cellular interactions within neural tissue that could influence dopamine metabolism. nih.gov

Table 1: Comparative Plasma Levels of Dopamine Sulfate Isomers

Condition Dopamine 3-O-Sulfate (pmoles/ml) Dopamine 4-O-Sulfate (pmoles/ml)
Basal Levels 13.8 +/- 1.9 3.2 +/- 0.5
Oral Dopamine (50 mg) 1807 +/- 266 466 +/- 83
Oral L-DOPA (250 mg) 1674 +/- 195 321 +/- 76
Intravenous Dopamine 110 +/- 32 25 +/- 9
Intravenous L-DOPA 691 +/- 219 139 +/- 40

Data from a study on human plasma levels. nih.gov

Investigation of Dopamine Sulfoconjugation in Platelet Models

Human blood platelets have served as a valuable peripheral model for studying certain aspects of neuronal biochemistry, including the metabolism of dopamine. Platelets are known to take up dopamine from the surrounding environment through an active transport mechanism. nih.gov Once inside the platelet, dopamine can be metabolized by enzymes present in these cells, including sulfotransferases. mdpi.com

Platelets express high levels of the SULT1A3 isoform, which has a high affinity for dopamine. mdpi.com This makes platelets a significant site for the peripheral sulfation of dopamine. Studies using platelet models have been instrumental in understanding the uptake and subsequent sulfoconjugation of dopamine. For instance, research has compared dopamine uptake and metabolism in platelets from healthy individuals and patients with conditions like Parkinson's disease, suggesting potential alterations in these processes in disease states. nih.gov These models allow for the investigation of enzyme activity and the effects of various substances on dopamine sulfation in an accessible human tissue.

Enzymatic Characterization of Dopamine Sulfotransferases

The enzymatic characterization of the sulfotransferases responsible for dopamine sulfation is crucial for understanding the regulation of dopamine levels. The primary enzymes involved are isoforms of the SULT1A family. dntb.gov.ua

Functional Characterization of Sulfotransferase Isoforms (e.g., SULT1A3, SULT1A1) Responsible for Dopamine Sulfation

SULT1A3, also known as the monoamine-preferring sulfotransferase, exhibits a high affinity and specificity for dopamine and other monoamine neurotransmitters. mdpi.comdntb.gov.ua It is considered the principal enzyme responsible for dopamine sulfation in tissues where it is highly expressed, such as the human intestine and platelets. mdpi.com SULT1A1, while having a broader substrate specificity that includes phenolic compounds, can also catalyze the sulfation of dopamine, although with a lower affinity compared to SULT1A3. dntb.gov.uaresearchgate.net

The structural and functional differences between these isoforms, despite sharing a high degree of sequence identity, dictate their substrate preferences. mdpi.comresearchgate.net Molecular dynamics simulations have revealed that SULT1A3 has a more flexible structure, particularly in its binding site, which is thought to be crucial for its high selectivity towards monoamine substrates like dopamine. mdpi.comresearchgate.net

Determination of Enzyme Kinetic Parameters for Dopamine O-Sulfation (e.g., Kinetical Properties, Substrate Affinity)

The kinetics of dopamine sulfation by SULT1A3 have been a subject of detailed investigation. The reaction follows Michaelis-Menten kinetics at lower dopamine concentrations, but substrate inhibition is observed at higher concentrations. nih.gov The affinity of the enzyme for its substrates is reflected in the Michaelis constant (Km). For purified recombinant human SULT1A3, the apparent Km values for the formation of dopamine-3-O-sulfate and dopamine-4-O-sulfate are similar. nih.gov However, the maximal reaction velocity (Vmax) for the formation of dopamine-3-O-sulfate is significantly higher. nih.gov

Table 1: Enzyme Kinetic Parameters for Dopamine Sulfation by Human SULT1A3

Parameter Dopamine-3-O-sulfate Dopamine-4-O-sulfate
Apparent Km (μM) 2.59 ± 1.06 2.21 ± 0.764
Vmax (nmol/min/mg protein) 344 ± 139 45.4 ± 16.5

Data derived from studies on purified recombinant human SULT1A3. nih.gov

Mechanisms Governing Regioselectivity of Sulfotransferase Activity on Dopamine

The regioselectivity of SULT1A3, which preferentially sulfonates the 3-hydroxyl group of dopamine over the 4-hydroxyl group, has a structural basis. nih.gov X-ray crystallography studies of SULT1A3 with dopamine bound in its active site have shown that the 3-hydroxyl group is positioned in a way that facilitates hydrogen bonding with key catalytic residues of the enzyme. nih.gov This optimal orientation favors the transfer of the sulfonate group to the 3-position. This structural arrangement provides a molecular explanation for the observation that dopamine-3-O-sulfate is the more abundant isomer in human circulation. nih.gov

Regulation of Sulfotransferase Expression and Activity in Metabolic Research

The expression and activity of sulfotransferases are not static but are subject to regulation by various endogenous and exogenous compounds. This regulation is a key aspect of metabolic homeostasis.

Inducibility of Sulfotransferases by Endogenous Substrates

Interestingly, sulfotransferases can be induced by their own substrates. nih.gov Research has demonstrated that dopamine can induce the expression of both SULT1A1 and SULT1A3 in human neuronal cell lines. nih.govnih.gov This induction occurs in a concentration- and time-dependent manner. researchgate.net The mechanism of this induction is complex, involving the activation of dopamine D1 and NMDA receptors, and requires both ERK1/2 phosphorylation and calcineurin activation. nih.govnih.gov This self-regulation, where a substrate upregulates the expression of the enzymes responsible for its metabolism, represents a protective feedback mechanism to prevent cellular toxicity from excessive dopamine levels. nih.govnih.gov

The expression of SULT genes is also regulated by nuclear receptors, which act as sensors for a wide range of endogenous molecules and xenobiotics. nih.govnih.gov This adds another layer of complexity to the regulation of dopamine sulfation in response to the body's internal chemical environment. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
Dopamine
Dopamine 4-O-sulfate
Dopamine-3-O-sulfate
3'-phosphoadenosine 5'-phosphosulfate (PAPS)
5-hydroxytryptamine (5-HT)
Desipramine
Adenosine triphosphate (ATP)
L-DOPA
4-nitrophenol
Norepinephrine
Tyramine
4-methoxytyramine
3,3'-diiodothyronine (3,3'-T2)
Triiodothyronine (T3)
Estrone (E1)
Estradiol (E2)
Dehydroepiandrosterone (DHEA)
Dehydroepiandrosterone sulfate (DHEAS)
Carvedilol
Acetaminophen
Penbutolol

Synthesis and Preparation Methodologies for Dopamine 4 O Sulfate D4

Deuteration Strategies for Stable Isotope Labeled Compounds

The synthesis of Dopamine (B1211576) 4-O-Sulfate-d4 first requires the preparation of the deuterated precursor, dopamine-d4. Stable isotope labeling, particularly with deuterium (B1214612), is a powerful tool in metabolic research, quantitative mass spectrometry, and for probing reaction mechanisms. researchgate.netthalesnano.comacs.org The "d4" designation typically refers to the replacement of four hydrogen atoms with deuterium on the ethylamine (B1201723) side chain of dopamine (α,α,β,β-tetradeuterodopamine).

Deuterium incorporation relies on the principle of the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. bioscientia.de This difference in bond strength can alter the rate of metabolic reactions that involve the cleavage of these bonds, often making deuterated compounds more metabolically stable. researchgate.netacs.org This enhanced stability is a key reason for their use in pharmacokinetic studies. thalesnano.com

In analytical chemistry, deuterated compounds are invaluable as internal standards for mass spectrometry-based quantification. thalesnano.comnih.gov Because their chemical properties are nearly identical to their non-deuterated counterparts, they co-elute during chromatography, but their higher mass allows them to be distinguished and used for accurate quantification of the endogenous analyte. thalesnano.com The primary methods for introducing deuterium into organic molecules include hydrogen isotope exchange (HIE), where C-H bonds are directly replaced with C-D bonds, often using a deuterium source like heavy water (D₂O) and a catalyst. researchgate.netacs.org

Achieving site-specific deuteration is crucial to ensure that the isotopic label does not unintentionally alter the molecule's biological activity at non-target sites. researchgate.netresearchgate.net For aromatic compounds, general methods include H-D exchange reactions under high temperature and pressure with D₂O, sometimes facilitated by microwave technology or strong acids. google.comtn-sanso.co.jpgoogle.com More sophisticated methods utilize transition metal catalysts, such as iridium, for directed HIE, allowing for precise deuteration at positions ortho to a directing group. acs.org

A highly relevant and specific method for the synthesis of deuterated dopamine has been developed, allowing for the divergent and selective preparation of amines deuterated at the α and/or β positions. rsc.orgrsc.org This process involves the treatment of a readily available ynamide precursor with a combination of triflic acid and triethylsilane, using deuterated versions of these reagents to introduce deuterium at the desired positions. rsc.org By selecting the appropriate deuterated reagents, this method can produce dopamine-d4 with high levels of deuterium incorporation and surgical precision, providing the ideal precursor for the subsequent sulfation step. rsc.orgrsc.org This approach is particularly advantageous as it is metal-free and highly versatile. rsc.org

Purification and Characterization of Synthesized Dopamine 4-O-Sulfate-d4

Following the sulfation of dopamine-d4, the resulting product mixture must undergo rigorous purification and characterization to isolate this compound and confirm its identity, purity, and the integrity of the isotopic label. The techniques employed are similar to those used for the non-deuterated analogs but with additional focus on the deuteration aspects.

Purification: As with the non-deuterated isomers, HPLC is the primary method for purifying this compound from the reaction mixture, which will likely contain the d4-labeled 3-O-sulfate isomer and other byproducts. tn-sanso.co.jpresearchgate.net A typical purification might involve a semi-preparative HPLC system with a suitable column, such as a Discovery HS F5 column, to achieve baseline separation of the regioisomers. researchgate.net The fractions containing the desired product are collected, and the solvent is removed, often by evaporation under vacuum and lyophilization. researchgate.net

Characterization: A combination of analytical techniques is essential to unequivocally characterize the final product.

High-Performance Liquid Chromatography (HPLC): Used with UV or diode array detection to assess the chemical purity of the isolated compound, which should be greater than 98%. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is critical for confirming the molecular weight and isotopic enrichment. rsc.org For this compound, the mass spectrum would be expected to show a molecular ion corresponding to the increased mass from the four deuterium atoms. Tandem mass spectrometry (MS/MS) can further confirm the structure by analyzing fragmentation patterns. For example, the loss of the sulfate (B86663) group (SO₃) is a characteristic fragmentation pathway for dopamine sulfates. google.comresearchgate.net

¹H NMR (Proton NMR) will show the absence of signals at the positions on the ethylamine chain where hydrogen has been replaced by deuterium. rsc.org The remaining aromatic proton signals can confirm that sulfation occurred at the 4-O-position, based on characteristic shifts and coupling patterns that differ from the 3-O-sulfate isomer. rsc.orgresearchgate.net

²H NMR (Deuterium NMR) can be used to directly observe the deuterium signals, confirming their presence and providing information about their chemical environment. nih.gov

¹³C NMR (Carbon-13 NMR) provides further structural confirmation, as the signals for deuterated carbons are split into multiplets and can be attenuated due to the nuclear Overhauser effect.

The combination of these techniques provides a comprehensive analysis, ensuring the synthesized this compound is of high purity and has the correct structure and isotopic labeling for its intended use in research.

Interactive Data Tables

Table 1: Key Reagents in Synthesis

Reagent/Compound Role in Synthesis Reference
Dopamine-d4 Deuterated Precursor rsc.orgrsc.org
Pyridine-sulfurtrioxide complex Sulfating Agent rsc.orgbrightspec.com
Concentrated Sulfuric Acid Sulfating Agent google.comresearchgate.net
Dimethylformamide (DMF) Solvent rsc.org
Deuterated Triflic Acid Deuterium Source rsc.org
Deuterated Triethylsilane Deuterium Source rsc.org

Table 2: Analytical Characterization Methods

Technique Purpose Key Findings for this compound Reference
HPLC Purity Assessment & Separation Isolation from 3-O-isomer; Purity >98% tn-sanso.co.jpresearchgate.net
Mass Spectrometry (MS / MS/MS) Molecular Weight & Isotopic Enrichment Confirmation Detects mass shift due to 4 deuterium atoms; Confirms loss of SO₃ rsc.orgresearchgate.net
¹H NMR Structural Elucidation & Deuteration Site Absence of α & β ethylamine protons; Aromatic signals confirm 4-O-sulfation rsc.orgrsc.org
²H NMR Direct Deuterium Detection Confirms presence and chemical environment of deuterium atoms nih.gov

Compound List

Chromatographic Purification Techniques for Labeled Compounds

The purification of isotopically labeled compounds such as this compound is a critical step to ensure the accuracy and reliability of the studies in which they are employed. Chromatographic techniques are paramount in achieving the high levels of chemical and isotopic purity required.

High-performance liquid chromatography (HPLC) is a cornerstone technique for the purification of dopamine sulfates and other catecholamine metabolites. nih.gov For labeled compounds, HPLC methods are adapted to separate the deuterated analyte from any non-deuterated precursors or other impurities. nih.gov Reverse-phase columns, such as C18, are commonly used, with mobile phases typically consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent like acetonitrile (B52724). researchgate.netacs.orgresearchgate.net Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of compounds with different polarities. researchgate.net

Solid-phase extraction (SPE) is another widely used technique for the extraction and purification of catecholamines and their metabolites from biological matrices. researchgate.netresearchgate.net SPE cartridges can be selected based on the chemical properties of the analyte to selectively retain the compound of interest while allowing impurities to pass through. This method is advantageous for its high recovery rates and selectivity. researchgate.net

For the purification of catechol-containing compounds, specialized chromatographic methods may be employed. For instance, Amberlite CG-50, a weak acid cation exchange resin, has been used to separate dopamine and its products. google.com

The selection of the appropriate chromatographic technique and conditions is crucial for obtaining highly pure this compound, free from contaminants that could interfere with subsequent analyses.

Interactive Table: Chromatographic Purification Techniques

TechniqueStationary Phase/ResinMobile Phase/EluentPurpose
High-Performance Liquid Chromatography (HPLC)C18 Reverse-PhaseAcetonitrile/Ammonium Formate BufferSeparation and purification of the final product. nih.govresearchgate.netacs.org
Solid-Phase Extraction (SPE)Phenylboronic Acid-Extraction from biological matrices. researchgate.net
Cation Exchange ChromatographyAmberlite CG-50Acetate BufferSeparation of dopamine and related products. google.com

Spectroscopic Characterization (e.g., Mass Spectrometry, Nuclear Magnetic Resonance) for Purity and Structure Confirmation

Following purification, spectroscopic methods are essential to confirm the chemical structure, assess isotopic enrichment, and verify the purity of this compound.

Mass Spectrometry (MS) is a powerful tool for this purpose. When coupled with liquid chromatography (LC-MS/MS), it provides high sensitivity and selectivity for the analysis of neurotransmitters and their metabolites. nih.gov For this compound, mass spectrometry is used to confirm the molecular weight, which is higher than its non-deuterated counterpart due to the presence of four deuterium atoms. nih.gov The molecular formula for the deuterated compound is C₈H₇D₄NO₅S, and its molecular weight is approximately 237.27 g/mol . pharmaffiliates.com

In tandem mass spectrometry (MS/MS), the precursor ion corresponding to Dopamine-d4 is selected and fragmented. The resulting product ions create a specific fragmentation pattern that is unique to the molecule, confirming its identity. For instance, the quantifier mass transition for dopamine-d4 (DA-d4) is often m/z 158.1 > 141.0, representing the loss of the amine group. nih.govuc.pt

Nuclear Magnetic Resonance (NMR) Spectroscopy is another indispensable technique for structural elucidation. High-field NMR provides detailed information about the arrangement of atoms within a molecule. nih.gov For this compound, ¹H NMR spectra would show the absence of signals at the positions where deuterium has been incorporated, confirming the success of the isotopic labeling. The remaining proton signals would correspond to the aromatic and other non-deuterated positions in the molecule, and their chemical shifts and coupling patterns would be consistent with the structure of dopamine 4-O-sulfate.

Together, these spectroscopic techniques provide a comprehensive characterization of this compound, ensuring its suitability for use as an internal standard and in metabolic research.

Interactive Table: Spectroscopic Data for this compound

TechniqueParameterExpected ObservationReference
Mass Spectrometry (MS)Molecular Weight~237.27 g/mol pharmaffiliates.com
Tandem MS (MS/MS)Precursor Ion (m/z)Varies with ionization nih.govuc.pt
Tandem MS (MS/MS)Product Ion (m/z)Characteristic fragments of deuterated dopamine nih.govuc.pt
¹H NMR SpectroscopySignal IntegrationReduced intensity or absence of signals at deuterated positions nih.gov

Analytical Research Applications of Dopamine 4 O Sulfate D4

Utilization as a Stable Isotope Internal Standard in Mass Spectrometry

The use of stable isotope-labeled internal standards, such as Dopamine (B1211576) 4-O-Sulfate-d4, is a cornerstone of modern quantitative mass spectrometry. This approach significantly enhances the accuracy and reliability of measurements in complex biological matrices.

Principles of Isotope Dilution Mass Spectrometry for Quantitative Bioanalysis

Isotope dilution mass spectrometry (IDMS) is a powerful technique for the precise quantification of analytes in a sample. youtube.com The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched version of the analyte of interest, known as an internal standard, to the sample prior to any sample preparation and analysis. youtube.com This "isotope spike" has a different mass from the endogenous analyte due to the incorporation of heavy isotopes (e.g., deuterium (B1214612), ¹³C, ¹⁵N) but is chemically identical. youtube.comscioninstruments.com

During analysis by mass spectrometry, the instrument can distinguish between the native analyte and the isotopically labeled internal standard based on their mass-to-charge (m/z) ratio. scioninstruments.com By measuring the ratio of the signal intensity of the endogenous analyte to that of the known amount of internal standard, the concentration of the analyte in the original sample can be accurately calculated. youtube.com This ratiometric measurement corrects for any sample loss that may occur during extraction, purification, and analysis, as both the analyte and the internal standard are affected equally by these processes. youtube.com The use of stable isotope dilution in conjunction with liquid chromatography-mass spectrometry (LC-MS) provides the highest possible analytical specificity for quantitative determinations. nih.govtandfonline.com

Advantages of Deuterated Analogs in Mitigating Matrix Effects and Enhancing Accuracy

Deuterated analogs like Dopamine 4-O-Sulfate-d4 are widely used as internal standards in mass spectrometry due to several key advantages that contribute to enhanced accuracy and the mitigation of matrix effects. clearsynth.com Matrix effects occur when other components in a complex biological sample, such as salts, lipids, or proteins, interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either suppression or enhancement of the signal and, consequently, inaccurate quantification. texilajournal.com

Since deuterated internal standards are nearly identical in their physicochemical properties to the analyte of interest, they co-elute during chromatographic separation and experience the same matrix effects. texilajournal.com By calculating the ratio of the analyte signal to the internal standard signal, these variations can be effectively normalized, leading to a more accurate and precise measurement. wisdomlib.org This is a significant advantage over using a different molecule as an internal standard, which may not behave identically to the analyte in the presence of matrix components. scioninstruments.com

Furthermore, the use of deuterated standards helps to correct for variability in instrument response over time, ensuring consistent and reliable results across different samples and analytical runs. scioninstruments.com The ability of deuterated internal standards to compensate for these analytical variables makes them indispensable for achieving the high levels of precision and accuracy required in clinical and research settings. clearsynth.com While deuterium is a commonly used isotope for labeling, it is important to carefully select the labeling position to avoid potential issues such as in-solution exchange or altered fragmentation patterns.

Chromatographic Separation Techniques for Dopamine 4-O-Sulfate and its Analogs

Chromatographic separation is a crucial step in the analysis of Dopamine 4-O-Sulfate and its analogs, enabling their isolation from other compounds in a complex mixture before detection by mass spectrometry. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most commonly employed techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for separating, identifying, and quantifying components in a mixture. In the context of dopamine metabolites, HPLC is particularly valuable for the separation of isomers like Dopamine 3-O-Sulfate and Dopamine 4-O-Sulfate. nih.govnih.gov The separation is typically achieved using a reversed-phase column, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. helixchrom.com

The precise control over the mobile phase composition, flow rate, and column temperature allows for the fine-tuning of the separation process, enabling the resolution of closely related compounds. sielc.com Following separation, the eluting compounds can be detected and quantified using various detectors, with mass spectrometry being a highly specific and sensitive option. nih.gov The combination of HPLC with mass spectrometry (LC-MS) provides a robust platform for the accurate quantification of dopamine sulfate (B86663) isomers in biological samples. nih.gov

Table 1: HPLC Methods for Dopamine and Related Compounds

Column TypeMobile PhaseDetection MethodApplication
Primesep 200Water, Acetonitrile (B52724), Ammonium (B1175870) Formate bufferUV at 280 nmSeparation of Dopamine and Serotonin (B10506) sielc.com
Coresep 100TFA or Ammonium Formate in mobile phaseMass SpectrometryAnalysis of underivatized amino acids and catecholamines helixchrom.com
C18Acetonitrile, Water, Heptafluorobutyric acid, Formic acidTandem Mass SpectrometryQuantification of neurotransmitters in brain tissue researchgate.net
Zorbax SB-C18Formic acid, Methanol (B129727)Tandem Mass SpectrometryQuantification of urinary dopamine nih.gov

This table is interactive. Click on the headers to sort the data.

Ultra-Performance Liquid Chromatography (UPLC) in Metabolite Profiling

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and speed of analysis compared to traditional HPLC. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. lcms.cz

In the field of metabolomics and metabolite profiling, UPLC is an invaluable tool for the comprehensive analysis of a wide range of compounds, including neurotransmitters and their metabolites. bohrium.com UPLC systems, when coupled with tandem mass spectrometry (UPLC-MS/MS), enable the simultaneous quantification of numerous analytes in a single run, providing a detailed snapshot of the metabolic state of a biological system. nih.gov For instance, UPLC-MS/MS methods have been developed for the determination of serotonin and dopamine metabolites, including their sulfate and glucuronide conjugates, in human brain microdialysis and cerebrospinal fluid samples. researchgate.net The enhanced separation efficiency of UPLC is particularly beneficial for resolving complex mixtures and accurately profiling metabolic pathways. chemrxiv.org

Mass Spectrometry (MS) Detection Strategies for this compound

Mass spectrometry is the primary detection method for this compound and its unlabeled counterpart due to its high sensitivity and specificity. Various MS techniques and ionization sources are employed to achieve optimal detection and quantification.

Tandem mass spectrometry (MS/MS) is a common strategy used for the quantification of dopamine and its metabolites. gu.se In this approach, the precursor ion corresponding to the analyte of interest is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This technique, known as multiple reaction monitoring (MRM) or selected reaction monitoring (SRM), significantly enhances selectivity by reducing background noise. gu.se

Atmospheric pressure ionization sources, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), are typically used to ionize the analytes before they enter the mass spectrometer. nih.govnih.gov ESI is particularly well-suited for polar and thermally labile molecules like dopamine sulfates. Recent advancements in mass spectrometry have also explored techniques like atmospheric pressure glow discharge mass spectrometry (APGD-MS) for studying the oxidation processes of dopamine. mdpi.com

The use of a deuterated internal standard like this compound is integral to these MS detection strategies. The mass spectrometer can differentiate between the analyte and the internal standard based on their mass difference, allowing for accurate quantification through isotope dilution. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Sensitive and Specific Detection

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and specific detection of mass spectrometry. In the context of this compound, LC-MS/MS is the method of choice for the quantitative analysis of dopamine and its sulfated metabolites in various biological matrices, such as plasma and urine nih.govnih.gov.

The use of this compound as an internal standard is crucial in LC-MS/MS assays. It is added to biological samples at a known concentration at the beginning of the sample preparation process. By monitoring the signal of the deuterated standard alongside the non-deuterated analyte, researchers can correct for any loss of analyte during sample extraction and for variations in instrument response. This stable isotope dilution method significantly improves the accuracy and reliability of the quantification researchgate.netnih.gov.

LC-MS/MS methods for the analysis of dopamine and its metabolites are typically developed to be rapid, precise, and sensitive nih.gov. Chromatographic separation is often achieved using a C18 reversed-phase column, and the mobile phase usually consists of a mixture of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., methanol or acetonitrile) nih.gov. The mass spectrometer is operated in the positive ion mode, and detection is performed using electrospray ionization (ESI).

Application of Multiple Reaction Monitoring (MRM) for Enhanced Selectivity in Quantitative Assays

Multiple reaction monitoring (MRM) is a highly selective and sensitive scanning mode used in tandem mass spectrometry for quantitative analysis. In an MRM experiment, a specific precursor ion (the parent ion) of the analyte is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion (the daughter ion) is selected in the third quadrupole and detected. This process of monitoring a specific precursor-to-product ion transition provides a high degree of specificity, as it is unlikely that other molecules in a complex biological sample will have the same precursor and product ion masses.

For the quantitative analysis of dopamine and its metabolites using this compound as an internal standard, specific MRM transitions are monitored for both the analyte and the internal standard. The ratio of the peak area of the analyte to that of the internal standard is then used to calculate the concentration of the analyte in the sample. This approach minimizes the impact of matrix effects and other interferences, leading to highly accurate and precise quantification nih.govspringernature.com.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Dopamine-d4158141

This table demonstrates the principle of MRM transitions for a deuterated dopamine internal standard. The specific transitions for this compound would need to be empirically determined but would follow a similar logic of a precursor ion and a characteristic product ion.

Advanced Ionization Techniques in Quantitative Metabolite Analysis

While electrospray ionization (ESI) is the most commonly used ionization technique for the analysis of polar molecules like dopamine and its metabolites, several advanced ionization methods are being explored to enhance sensitivity, reduce matrix effects, and improve the comprehensiveness of metabolite analysis. These techniques could be applied to the analysis of this compound and its corresponding analytes.

Atmospheric pressure chemical ionization (APCI) is another common ionization technique that is suitable for less polar molecules. In some cases, combining ESI and APCI can provide a more comprehensive coverage of the metabolome scripps.eduresearchgate.net. For complex samples, this dual-ionization approach can be beneficial.

More recent advancements in ambient ionization techniques, such as desorption electrospray ionization (DESI), allow for the direct analysis of samples in their native state with minimal sample preparation. These methods could potentially be used for the rapid screening of dopamine metabolites on surfaces or in thin tissue sections.

Matrix-assisted laser desorption/ionization (MALDI) is another powerful technique, particularly for imaging mass spectrometry, which could be used to visualize the spatial distribution of dopamine and its sulfated metabolites in tissue samples. The development and application of these advanced ionization techniques for the specific analysis of sulfated catecholamines is an active area of research spectroscopyonline.comnih.govnih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Tracer Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of molecules. In the context of Dopamine 4-O-Sulfate, 1H-NMR has been used to confirm the position of the sulfate group on the dopamine molecule nih.govthieme-connect.com. This is crucial for distinguishing between the different isomers, such as Dopamine 3-O-Sulfate and Dopamine 4-O-Sulfate.

For this compound, NMR would be instrumental in confirming the positions of the deuterium labels on the molecule. This ensures the quality and identity of the internal standard before its use in quantitative assays. While specific NMR data for this compound is not detailed in the provided search results, the principles of NMR analysis of deuterated compounds are well-established. The presence of deuterium would lead to the absence of corresponding proton signals in the 1H-NMR spectrum and the appearance of signals in the 2H-NMR spectrum, confirming the successful deuteration.

NMR can also be used in tracer studies to follow the metabolic fate of deuterated compounds in vivo. By administering a deuterated compound and analyzing biological samples by NMR, researchers can track the incorporation of the deuterium label into various metabolites, providing insights into metabolic pathways nih.gov.

Development and Validation of Sample Preparation Protocols for Biological Matrices in Quantitative Research

The development and validation of robust sample preparation protocols are critical for the accurate quantification of analytes in complex biological matrices such as plasma and urine semanticscholar.org. The goal of sample preparation is to remove interfering substances, such as proteins and salts, and to concentrate the analyte of interest before analysis. This compound, as an internal standard, is added at the beginning of this process to account for any analyte loss.

Common sample preparation techniques for dopamine and its metabolites include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) nih.govnih.gov.

Protein Precipitation: This is a simple and rapid method where a solvent, such as acetonitrile or methanol, is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the analyte and internal standard is collected for analysis.

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte from the aqueous biological matrix into an immiscible organic solvent. The choice of solvent is critical to ensure efficient extraction of the target analyte.

Solid-Phase Extraction (SPE): SPE is a highly effective and selective method for sample cleanup and concentration. The sample is passed through a solid sorbent that retains the analyte, while interfering substances are washed away. The analyte is then eluted with a small volume of solvent. For dopamine sulfates, which are polar and carry a negative charge, anion exchange SPE cartridges can be particularly effective.

The validation of these methods involves assessing parameters such as recovery, matrix effects, linearity, precision, and accuracy to ensure that the protocol is reliable and reproducible for its intended purpose researchgate.net.

Below is an interactive data table summarizing common sample preparation techniques for dopamine and its metabolites from biological matrices.

Sample MatrixPreparation TechniqueKey Advantages
PlasmaProtein PrecipitationSimple, fast
PlasmaLiquid-Liquid ExtractionGood for removing lipids
UrineSolid-Phase Extraction (SPE)High selectivity, good concentration

Advanced Research Applications and Methodological Implications of Dopamine 4 O Sulfate D4 Studies

Investigation of Dopamine (B1211576) Metabolic Flux and Compartmentation Using Stable Isotope Tracers

Stable isotope tracers, such as deuterated forms of dopamine and its metabolites, are indispensable for studying metabolic flux—the rate of turnover of molecules through a metabolic pathway. By introducing Dopamine-d4 into a system, researchers can track its conversion into various metabolites, including Dopamine 4-O-Sulfate-d4. Because the deuterium (B1214612) atoms give the molecule a distinct, heavier mass, it can be differentiated from the endogenous, unlabeled dopamine pool using mass spectrometry.

This methodology allows for the quantitative analysis of the rates of synthesis, transport, and degradation of dopamine in different biological compartments. For example, it can help determine how quickly dopamine is sulfated in the liver versus the brain or how its metabolism changes in response to pharmacological agents or in disease states. Positron Emission Tomography (PET) is another non-invasive tool that utilizes radiolabeled tracers to investigate features like dopamine synthesis and receptor densities in vivo nih.govresearchgate.net.

Elucidation of Endogenous Dopamine Processing Pathways in Biological Systems

Dopamine is a crucial neurotransmitter that operates through several major pathways in the brain, each associated with distinct functions. bepharco.comwikipedia.orgnih.gov Understanding these pathways is fundamental to comprehending dopamine's role in health and disease. The use of tracers helps to map the flow of dopamine and its metabolites through these intricate networks.

Dopamine is metabolized into several compounds, including sulfated conjugates like Dopamine 3-O-sulfate and Dopamine 4-O-sulfate. nih.govcaymanchem.comglpbio.com These sulfation reactions are catalyzed by sulfotransferase (SULT) enzymes, with SULT1A3 being a key isoform involved in dopamine sulfation. caymanchem.comglpbio.commedchemexpress.com Studies have shown that Dopamine 3-O-sulfate is generally found in higher concentrations in circulation than Dopamine 4-O-sulfate. caymanchem.comglpbio.commedchemexpress.com Tracing studies using labeled dopamine can clarify the specific roles and fates of each sulfate (B86663) isomer, including whether they are formed peripherally and transported into the central nervous system or synthesized locally within the brain. nih.gov

Dopaminergic PathwayOriginProjection AreaPrimary Functions
Nigrostriatal PathwaySubstantia NigraDorsal StriatumMotor control, purposeful movement. bepharco.comwikipedia.orgnih.gov
Mesolimbic PathwayVentral Tegmental Area (VTA)Nucleus Accumbens, Limbic SystemReward, motivation, pleasure, addiction. bepharco.comnih.gov
Mesocortical PathwayVentral Tegmental Area (VTA)Prefrontal CortexCognition, executive function, working memory. bepharco.comwikipedia.org
Tuberoinfundibular PathwayHypothalamusPituitary GlandHormone regulation, inhibition of prolactin release. bepharco.com

Application in In Vitro and In Vivo Metabolic Tracing Studies

In vitro models provide a controlled environment to dissect specific aspects of dopamine metabolism.

Neuronal Cell Lines: Human-derived cell lines like LUHMES can be differentiated into mature dopaminergic neurons that express key proteins such as tyrosine hydroxylase (TH), the dopamine transporter (DAT), and vesicular monoamine transporter 2 (VMAT2). nih.gov These cells are valuable for studying dopamine uptake, metabolism, and the effects of neurotoxins. nih.gov Other catecholaminergic cell lines, such as PC12 and SH-SY5Y, are also widely used for their dopaminergic properties. springernature.com Using Dopamine-d4 in these cultures allows researchers to trace its metabolic fate with high precision. For instance, a study on immortalized hippocampal neurons showed that the cells utilize precursor amino acids to produce dopamine. nih.gov

CHO Cells: Chinese Hamster Ovary (CHO) cells are frequently used for expressing specific recombinant proteins. Researchers have stably expressed human D4 dopamine receptors in CHO cells to investigate receptor-mediated signaling pathways. nih.govnih.gov In such systems, activation of the D4 receptor by dopamine was shown to inhibit cAMP accumulation and influence phospholipid methylation, demonstrating a direct link between neurotransmission and cellular metabolism. nih.govnih.govresearchgate.net

In vivo models are essential for understanding how dopamine metabolism is integrated within a complete biological system.

C. elegans : The nematode Caenorhabditis elegans is a powerful model organism due to its simple, well-mapped nervous system and genetic tractability. embopress.org It has a conserved dopaminergic system that modulates behaviors like locomotion and food sensing. embopress.orgfrontiersin.org Studies in C. elegans with genetic perturbations in dopamine-related proteins provide insights into the mechanisms of dopaminergic function and neurotoxicity. nih.govfrontiersin.org

Rodent Models: Mice and rats are widely used to study dopamine's role in complex behaviors and neurological disorders. nih.gov For example, researchers have used rodent models to show that impaired dopamine metabolism is linked to fatigability, a symptom observed in Parkinson's disease. youtube.com Studies in D4 receptor knockout mice have revealed the receptor's role in modulating brain metabolic activity in the prefrontal cortex and cerebellum. nih.govresearchgate.net Introducing labeled tracers like Dopamine-d4 in these models allows for detailed analysis of metabolite distribution in different brain regions and peripheral tissues under various experimental conditions.

Research ModelModel TypeKey Applications in Dopamine Metabolism Research
Neuronal Cell Lines (LUHMES, SH-SY5Y)In VitroStudying dopamine uptake, release, metabolism, and neurotoxicity in a controlled cellular environment. nih.govspringernature.com
CHO CellsIn VitroInvestigating the function and signaling pathways of specific, expressed dopamine receptors (e.g., D4). nih.govnih.gov
C. elegansIn VivoAnalyzing the function of conserved dopamine-related genes on behavior in a simple, genetically tractable organism. frontiersin.orgnih.govfrontiersin.org
Rodent Models (Mice, Rats)In VivoModeling complex behaviors and diseases; studying metabolic flux and drug effects in a whole organism. youtube.comnih.gov

Contribution to Understanding Enzyme Specificity and Catalytic Mechanisms Through Isotope Effects

The substitution of a hydrogen atom with a heavier deuterium atom can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). nih.gov Measuring the KIE is a powerful tool for elucidating enzymatic reaction mechanisms. nih.govmdpi.comdntb.gov.ua

In the context of dopamine metabolism, KIE studies have provided crucial insights. For example, the mechanism of hydroxylation catalyzed by dopamine β-monooxygenase was investigated using a combination of secondary kinetic isotope effects and structure-reactivity correlations. nih.gov By measuring the primary and secondary isotope effects with deuterated dopamine, researchers determined an α-deuterium isotope effect (Dkα) of 1.19. nih.gov The significant magnitude of this effect indicated a stepwise process for C-H bond cleavage and C-O bond formation, pointing to the formation of a substrate-derived radical intermediate rather than a direct, concerted reaction. nih.gov

ParameterValueMechanistic Implication
α-deuterium isotope effect (Dkα)1.19 ± 0.06Indicates a stepwise process for C-H bond cleavage and C-O bond formation. nih.gov
β-deuterium isotope effect~1.0Suggests no significant change in hybridization at the β-carbon during the rate-limiting step. nih.gov
Electronic Effect (ρ) for C-H cleavage-1.5Consistent with the formation of a radical intermediate via a polarized transition state. nih.gov

Role in Developing and Refining Analytical Assays for Dopamine Metabolite Research

This compound and its precursor, Dopamine-d4, are essential for the development of robust and accurate analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). cerilliant.comnih.gov In these assays, the deuterated compound is used as an internal standard (IS). cerilliant.comcaymanchem.com

An internal standard is a known quantity of a substance chemically similar to the analyte, which is added to the sample before processing. Because the deuterated standard has nearly identical chemical and physical properties to the endogenous analyte, it experiences similar losses during sample extraction and cleanup and similar ionization efficiency during mass spectrometry analysis. However, due to its higher mass, it produces a distinct signal. By comparing the signal intensity of the endogenous analyte (e.g., Dopamine 4-O-Sulfate) to the known amount of the internal standard (this compound), researchers can achieve highly accurate and precise quantification. nih.gov This approach corrects for variations in sample handling and instrument response, making it the gold standard for quantitative analysis of neurotransmitters and their metabolites in complex biological matrices like urine, plasma, and brain microdialysates. nih.govacs.org

Advancement in Neurotransmitter Research Methodologies Using Deuterated Standards

The study of neurotransmitters and their metabolites, such as dopamine and its sulfated conjugates, presents significant analytical challenges due to their low concentrations in complex biological matrices. The development and application of deuterated internal standards, exemplified by this compound, have been pivotal in advancing research methodologies, particularly in the field of quantitative mass spectrometry (MS). These stable isotope-labeled compounds have revolutionized the accuracy, precision, and reliability of neurotransmitter quantification.

The primary application for deuterated standards like this compound is in stable isotope dilution assays coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netresearchgate.net This technique is considered the gold standard for quantitative bioanalysis. In this methodology, a known quantity of the deuterated internal standard (e.g., this compound) is added to a biological sample at the earliest stage of preparation. nih.gov Because the deuterated standard is chemically and physically almost identical to the endogenous analyte (Dopamine 4-O-Sulfate), it experiences the same processing variations, including extraction efficiency, sample loss during handling, and ionization suppression or enhancement in the mass spectrometer—a phenomenon known as the matrix effect. acs.org

The mass spectrometer can readily distinguish the analyte from the deuterated standard due to the mass difference imparted by the deuterium atoms. landrylab.com For instance, this compound has a higher mass-to-charge ratio (m/z) than its non-deuterated counterpart. By measuring the ratio of the signal intensity of the endogenous analyte to that of the known amount of the internal standard, researchers can calculate the concentration of the endogenous compound with exceptional accuracy. nih.gov This approach effectively cancels out variations that would otherwise compromise the integrity of the results.

The use of deuterated standards offers several key advancements:

Enhanced Precision and Accuracy : By correcting for sample loss and matrix effects, these standards significantly improve the reliability of quantitative data. researchgate.netnih.gov

Improved Sensitivity and Specificity : LC-MS/MS methods using deuterated standards allow for the detection and quantification of very low levels of neurotransmitters and their metabolites. nih.govnih.gov The high selectivity of multiple reaction monitoring (MRM) in tandem mass spectrometry ensures that the signal is genuinely from the target analyte, reducing interference from other compounds. mdpi.com

Method Validation and Robustness : Deuterated internal standards are essential for the rigorous validation of analytical methods, ensuring that the procedure is robust and reliable across different sample batches and conditions. nih.gov

The application of this methodology extends to various areas of neuroscience research. It enables the precise measurement of neurotransmitter turnover, the study of metabolic pathways, and the characterization of how diseases or drugs affect neurochemical balances. isotope.comnih.gov For complex metabolites like dopamine sulfates, where specific and sensitive detection methods have historically been a challenge, the use of deuterated standards provides the necessary analytical power to investigate their physiological and pathological roles. nih.gov

Interactive Data Table: Mass Spectrometric Properties of Dopamine 4-O-Sulfate and its Deuterated Standard

This table illustrates the fundamental principle behind the use of this compound as an internal standard in mass spectrometry. The difference in the mass-to-charge ratio (m/z) allows the instrument to distinguish between the endogenous analyte and the standard.

Compound NameChemical FormulaMonoisotopic Mass (Da)Precursor Ion (m/z)Key Fragment Ion (m/z)Role in Analysis
Dopamine 4-O-SulfateC₈H₁₁NO₅S233.0385234.0458 [M+H]⁺154.0706Endogenous Analyte
This compoundC₈H₇D₄NO₅S237.0636238.0709 [M+H]⁺158.0957Internal Standard

Q & A

Basic: How can researchers ensure the chemical purity and isotopic integrity of Dopamine 4-O-Sulfate-d4 during synthesis?

Methodological Answer:
To validate purity and isotopic integrity, researchers should employ a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR): Confirm structural fidelity by comparing proton and carbon-13 spectra with non-deuterated analogs. Peaks corresponding to deuterated positions (e.g., C-1,1,2,2-D4) should exhibit reduced intensity or splitting patterns .
  • Mass Spectrometry (MS): Use high-resolution MS to verify the mass-to-charge ratio (m/z) of the deuterated compound. Isotopic purity is confirmed by ensuring <5% residual non-deuterated species in the spectrum .
  • Chromatographic Methods: Reverse-phase HPLC with UV detection can assess chemical purity (>98%) by quantifying impurities. Retention time shifts between deuterated and non-deuterated forms should be documented .

Basic: What analytical techniques are most suitable for quantifying this compound in biological matrices?

Methodological Answer:
Optimal quantification requires:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Use stable isotope dilution analysis (SIDA), where this compound serves as an internal standard. Calibration curves should span physiologically relevant concentrations (e.g., 0.1–100 ng/mL) with R² >0.99 .
  • Sample Preparation: Solid-phase extraction (SPE) or protein precipitation minimizes matrix effects. Recovery rates (≥80%) must be validated using spiked biological samples (e.g., plasma, cerebrospinal fluid) .
  • Quality Control: Include intra- and inter-day precision (CV <15%) and accuracy (85–115%) assessments. Contamination risks from endogenous dopamine derivatives require blank matrix verification .

Basic: How should researchers design a pharmacokinetic study using this compound as an internal standard?

Methodological Answer:
Key design considerations:

  • Dose Selection: Use tracer doses (e.g., 0.1–1 mg/kg) to avoid saturating metabolic pathways. Preclinical models (e.g., rodents) require ethical approval for serial blood sampling .
  • Temporal Sampling: Collect timepoints covering absorption, distribution, and elimination phases (e.g., 0, 15, 30, 60, 120 minutes post-administration).
  • Data Normalization: Normalize analyte concentrations to the deuterated internal standard to correct for instrument drift or matrix variability. Report limits of detection (LOD) and quantification (LOQ) .

Advanced: How can conflicting data on the stability of this compound under varying pH conditions be resolved?

Methodological Answer:
To address contradictions:

  • Controlled Replication: Replicate conflicting studies under identical conditions (pH, temperature, buffer composition). Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) to model degradation kinetics .
  • Multi-Analyte Profiling: Combine LC-MS/MS with ion mobility spectrometry (IMS) to distinguish degradation products (e.g., desulfation or deuterium loss).
  • Meta-Analysis: Apply systematic review principles (PICO framework) to aggregate data from multiple studies. Assess heterogeneity using I² statistics and sensitivity analysis to identify confounding variables (e.g., storage conditions) .

Advanced: What strategies optimize the use of this compound in cross-disciplinary studies (e.g., neurochemistry and metabolomics)?

Methodological Answer:

  • Hypothesis-Driven Frameworks: Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define cross-disciplinary objectives. For example:
    • Novelty: Investigate deuterium retention in blood-brain barrier transport assays.
    • Feasibility: Pilot small-scale studies to validate compatibility with omics workflows (e.g., NMR-based metabolomics) .
  • Data Integration: Employ multivariate analysis (e.g., PCA or OPLS-DA) to correlate deuterated tracer kinetics with endogenous metabolite profiles.
  • Ethical Compliance: Address isotopic safety in human trials (e.g., radiation safety protocols if using radioactive tracers alongside deuterated compounds) .

Advanced: How should researchers formulate hypotheses when investigating this compound’s role in sulfotransferase-mediated metabolism?

Methodological Answer:

  • PICOT Framework:
    • Population: In vitro hepatocyte models or recombinant SULT1A3 enzymes.
    • Intervention: Exposure to this compound at varying concentrations (1–100 µM).
    • Comparison: Non-deuterated dopamine sulfate as a control.
    • Outcome: Enzyme kinetics (Km, Vmax) and deuterium isotope effects (kH/kD ratios).
    • Time: Reaction monitoring over 0–60 minutes .
  • Statistical Preplanning: Power analysis to determine sample size (n ≥ 3 replicates) and ANOVA for comparing kinetic parameters. Report effect sizes and confidence intervals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.